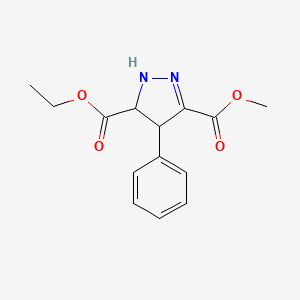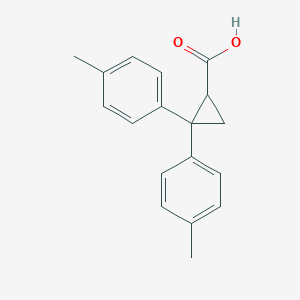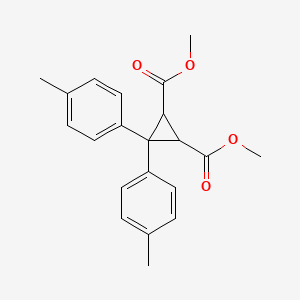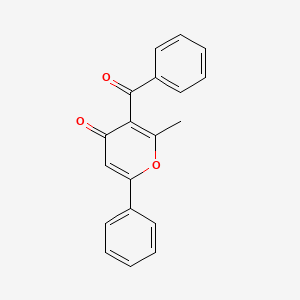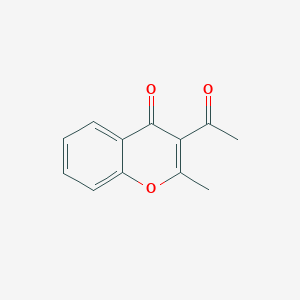![molecular formula C20H42NO4P B3044774 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide CAS No. 100419-57-6](/img/structure/B3044774.png)
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide is a chemical compound with the molecular formula C20H42NO4P and a molecular weight of 391.526 g/mol . This compound is known for its unique structure, which includes a phosphoryl group and multiple butoxy and butyl groups. It has various applications in scientific research and industry.
Méthodes De Préparation
The synthesis of 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide involves several steps. The primary synthetic route includes the reaction of dibutylamine with 2-chloro-N,N-dibutylacetamide in the presence of a base, followed by the addition of 3-methylbutanol and a phosphorylating agent . The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent oxidation.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of phosphoryl oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.
Substitution: The butoxy groups can be substituted with other alkoxy groups using appropriate reagents.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoryl-containing compounds.
Biology: This compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of these targets. The butoxy and butyl groups contribute to the compound’s lipophilicity, affecting its distribution within biological systems .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-[Bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide include:
2-[Bis(2-methylbutoxy)phosphoryl]-N,N-dibutylacetamide: This compound has a similar structure but with different alkoxy groups.
2-[Bis(3-ethylbutoxy)phosphoryl]-N,N-dibutylacetamide: Another analog with variations in the alkoxy groups.
The uniqueness of this compound lies in its specific combination of butoxy and butyl groups, which confer distinct chemical and physical properties .
Propriétés
Numéro CAS |
100419-57-6 |
|---|---|
Formule moléculaire |
C20H42NO4P |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2-[bis(3-methylbutoxy)phosphoryl]-N,N-dibutylacetamide |
InChI |
InChI=1S/C20H42NO4P/c1-7-9-13-21(14-10-8-2)20(22)17-26(23,24-15-11-18(3)4)25-16-12-19(5)6/h18-19H,7-17H2,1-6H3 |
Clé InChI |
JSUAPLJGSICKTO-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)CP(=O)(OCCC(C)C)OCCC(C)C |
SMILES canonique |
CCCCN(CCCC)C(=O)CP(=O)(OCCC(C)C)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


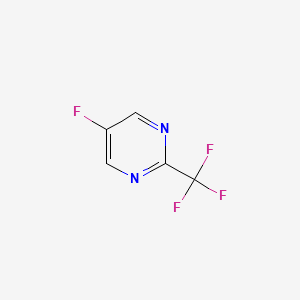


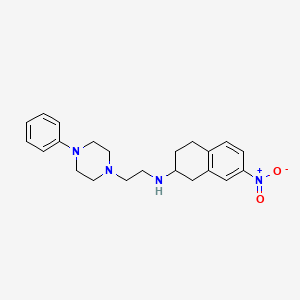
![4-(Bicyclo[3.3.1]nonan-2-yl)morpholine](/img/structure/B3044698.png)

